Hydroxycitric acid lactone

Beschreibung

Hydroxycitric acid lactone has been reported in Garcinia cowa and Garcinia gummi-gutta with data available.

Structure

3D Structure

Eigenschaften

IUPAC Name |

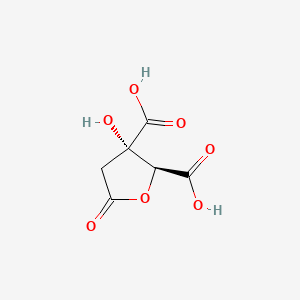

(2S,3S)-3-hydroxy-5-oxooxolane-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O7/c7-2-1-6(12,5(10)11)3(13-2)4(8)9/h3,12H,1H2,(H,8,9)(H,10,11)/t3-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFHZIWAVXDSFTB-CVYQJGLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OC(C1(C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)O[C@@H]([C@@]1(C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60433810 | |

| Record name | Garcinia lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27750-13-6 | |

| Record name | Hydroxycitric acid lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027750136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Garcinia lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYCITRIC ACID LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X481546MI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enigmatic Pathway: A Technical Guide to the Biosynthesis of Hydroxycitric Acid Lactone in Garcinia

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Hydroxycitric acid (HCA) is a prominent secondary metabolite found in the fruit rinds of various Garcinia species, most notably Garcinia cambogia, Garcinia indica, and Garcinia atroviridis. Renowned for its potential as an anti-obesity agent, HCA is a potent inhibitor of ATP citrate lyase, a key enzyme in the de novo fatty acid biosynthesis pathway. HCA exists in equilibrium with its lactone form, hydroxycitric acid lactone (HCA lactone). While the physiological effects and extraction of HCA are well-documented, the precise biosynthetic pathway leading to its formation within the Garcinia plant remains largely unelucidated. This technical guide provides a comprehensive overview of the current knowledge, presents a hypothetical biosynthetic pathway, and details a strategic experimental workflow to fully unravel the synthesis of this medicinally important compound.

Quantitative Data on HCA and HCA Lactone Content in Garcinia Species

The concentration of HCA and its lactone varies significantly among different Garcinia species and even within the same species depending on the stage of fruit development. The following tables summarize quantitative data from various studies, providing a comparative overview.

Table 1: HCA and HCA Lactone Content in Various Garcinia Species

| Garcinia Species | Plant Part | HCA Content (mg/g dry weight) | HCA Lactone Content (mg/g dry weight) | Reference |

| G. lancifolia | Fruit | 539.13 | 239.25 | [1] |

| G. cuspida | Fruit | 530.31 | Not Reported | [1] |

| G. pedunculata | Fruit | 445.85 | 235.95 | [1] |

| G. kydia | Fruit | 296.22 | 131.95 | [1] |

| G. morella | Fruit | 269.45 | 11.05 | [1] |

| G. cowa | Fruit | 158.42 | 15.65 | [1] |

| G. sopsopia | Fruit | 102.87 | 10.95 | [1] |

| G. xanthochymus | Fruit | 83.30 | 3.30 | [1] |

| G. cambogia | Fruit Rind | 79 (7.9% w/w) | 32 (3.2% w/w) | [2] |

| G. indica | Leaves | Not Reported | Not Reported | [3] |

| G. xanthochymus | Leaves | Not Reported | Not Reported | [3] |

| G. morella | Leaves | Absent | Absent | [3] |

Table 2: HCA Content in Garcinia atroviridis Genotypes

| Population | HCA Content Range (% w/w) |

| Tapah, Perak (AGA) | 18.02 - 28.36 |

| Yan, Kedah (AGY) | 21.91 - 27.03 |

| Bukit Gantang, Perak (AGBG) | 5.35 - 46.66 |

| Jeli, Kelantan (AGJ) | 31.65 - 57.21 |

Hypothetical Biosynthetic Pathway of this compound

The precise enzymatic steps leading to HCA in Garcinia have not yet been experimentally validated. However, based on the chemical structure of HCA as a hydroxylated derivative of citric acid, a plausible biosynthetic pathway can be hypothesized. This proposed pathway serves as a framework for future research aimed at identifying the involved enzymes and genes.

The core of this hypothetical pathway involves the hydroxylation of a substrate derived from the citric acid cycle, likely citric acid or a closely related intermediate. This hydroxylation could be catalyzed by a hydroxylase, such as a cytochrome P450 monooxygenase or a 2-oxoglutarate-dependent dioxygenase, which are common enzyme families involved in the secondary metabolism of plants.[4][5] Following the enzymatic formation of HCA, the lactone is likely formed through a spontaneous, non-enzymatic intramolecular esterification, a common reaction for gamma-hydroxy acids.

Experimental Protocols for Elucidating the HCA Biosynthetic Pathway

To move from a hypothetical to a confirmed biosynthetic pathway, a multi-pronged experimental approach is necessary. The following sections detail a strategic workflow for the identification and characterization of the genes and enzymes involved in HCA biosynthesis in Garcinia.

Metabolite Profiling of Garcinia Fruit Development

Objective: To correlate the accumulation of HCA and HCA lactone with specific stages of fruit development.

Protocol:

-

Sample Collection: Collect Garcinia fruits at various stages of development, from early fruit set to full maturity. Record morphological characteristics (size, color, firmness) at each stage.

-

Sample Preparation: Separate the fruit rind from the pulp and seeds. Immediately freeze the rind in liquid nitrogen and store at -80°C until extraction. Lyophilize a subset of the tissue for dry weight determination.

-

Extraction of Organic Acids:

-

Grind the frozen fruit rind to a fine powder under liquid nitrogen.

-

Extract a known weight of the powdered tissue (e.g., 100 mg) with a suitable solvent system. A common method involves extraction with 80% methanol or water, often with the addition of a small amount of a strong acid to aid in the extraction of organic acids.[6]

-

Homogenize the sample with the extraction solvent and incubate (e.g., at 50°C for 30 minutes).

-

Centrifuge the mixture to pellet cellular debris.

-

Filter the supernatant through a 0.22 µm syringe filter before analysis.

-

-

HPLC Quantification:

-

Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

Column: A reverse-phase C18 column is commonly used for organic acid separation.[1]

-

Mobile Phase: An isocratic mobile phase of dilute sulfuric acid (e.g., 10 mM) or a phosphate buffer at a low pH (e.g., 2.5) is effective for separating HCA, HCA lactone, and other organic acids.[1][2]

-

Detection: Monitor the eluent at a wavelength of 210 nm.[1]

-

Quantification: Prepare standard curves for HCA and HCA lactone of known concentrations to quantify their amounts in the fruit extracts.

-

Transcriptome Analysis (RNA-Seq) of Garcinia Fruit Development

Objective: To identify genes whose expression patterns correlate with HCA accumulation.

Protocol:

-

RNA Extraction: From the same fruit development stages used for metabolite profiling, extract total RNA from the fruit rind using a plant RNA extraction kit, including a DNase treatment step to remove genomic DNA contamination.

-

Library Preparation and Sequencing: Construct RNA-Seq libraries from the high-quality RNA samples and perform high-throughput sequencing on a platform such as Illumina.

-

Bioinformatic Analysis:

-

Quality Control and Assembly: Perform quality control of the raw sequencing reads and assemble a de novo transcriptome if a reference genome for the Garcinia species is not available.

-

Differential Gene Expression Analysis: Identify genes that are significantly up- or down-regulated across the different stages of fruit development.

-

Gene Co-expression Network Analysis: Construct a gene co-expression network to identify modules of genes that are co-regulated. Focus on modules whose expression profiles are highly correlated with the HCA and HCA lactone accumulation patterns determined from the metabolite profiling.

-

Candidate Gene Identification, Cloning, and Heterologous Expression

Objective: To isolate and produce the putative enzymes involved in HCA biosynthesis.

Protocol:

-

Candidate Gene Selection: Within the co-expression modules that correlate with HCA accumulation, search for genes annotated as hydroxylases, particularly cytochrome P450 monooxygenases (CYPs) and 2-oxoglutarate-dependent dioxygenases (2-ODDs), as these are likely candidates for catalyzing the hydroxylation of a citric acid-like precursor.[4][5]

-

Gene Cloning: Design primers based on the candidate gene sequences from the transcriptome assembly and amplify the full-length coding sequences from cDNA synthesized from the RNA of the high-HCA accumulating fruit stage.

-

Vector Construction and Heterologous Expression: Clone the amplified coding sequences into an appropriate expression vector for a heterologous host system such as Escherichia coli or Saccharomyces cerevisiae (yeast). Yeast is often preferred for expressing plant CYPs as it is a eukaryotic system and can better handle membrane-bound proteins.

In Vitro Enzyme Assays

Objective: To functionally characterize the candidate enzymes and confirm their role in HCA biosynthesis.

Protocol:

-

Protein Purification: Express the recombinant proteins in the chosen host and purify them using affinity chromatography (e.g., His-tag purification).

-

Enzyme Assay:

-

Reaction Mixture: Prepare a reaction mixture containing the purified recombinant enzyme, a suitable buffer, the putative substrate (e.g., citric acid), and any necessary co-factors (e.g., NADPH and a P450 reductase for CYPs, or 2-oxoglutarate, Fe(II), and ascorbate for 2-ODDs).

-

Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

-

Product Analysis: Stop the reaction and analyze the reaction products by HPLC or LC-MS to detect the formation of HCA.

-

Controls: Run control reactions without the enzyme, without the substrate, and with a heat-inactivated enzyme to ensure that the product formation is dependent on the active candidate enzyme.

-

Stable Isotope Labeling Studies

Objective: To trace the metabolic origin of HCA in vivo and confirm the biosynthetic pathway.

Protocol:

-

Precursor Feeding: Administer a stable isotope-labeled precursor, such as 13C-labeled citric acid, to Garcinia fruit tissue slices or cell cultures.

-

Incubation and Extraction: Incubate the tissue with the labeled precursor for a period of time to allow for metabolic conversion. Then, extract the organic acids as described in the metabolite profiling section.

-

LC-MS Analysis: Analyze the extract using Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the incorporation of the 13C label into the HCA molecule. The mass shift in the HCA peak will confirm that it is biosynthetically derived from the fed precursor.

Conclusion

While the biological activities of (-)-hydroxycitric acid from Garcinia species are of significant interest to the pharmaceutical and nutraceutical industries, a complete understanding of its biosynthesis at the molecular level is currently lacking. The hypothetical pathway and detailed experimental workflow presented in this guide provide a clear and strategic roadmap for researchers to identify the elusive genes and enzymes responsible for HCA and HCA lactone formation. The successful elucidation of this pathway will not only be a significant contribution to the field of plant biochemistry but will also open up possibilities for the biotechnological production of HCA through metabolic engineering, ensuring a sustainable supply of this valuable natural product.

References

- 1. adtu.in [adtu.in]

- 2. Recent Advances in Garcinia cambogia Nutraceuticals in Relation to Its Hydroxy Citric Acid Level. A Comprehensive Review of Its Bioactive Production, Formulation, and Analysis with Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. phcogres.com [phcogres.com]

- 4. DIOXYGENASES: Molecular Structure and Role in Plant Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A century of studying plant secondary metabolism—From “what?” to “where, how, and why?” - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dcapub.au.dk [dcapub.au.dk]

chemical structure and stereoisomers of hydroxycitric acid lactone

An In-depth Technical Guide on the Chemical Structure and Stereoisomers of Hydroxycitric Acid Lactone

Introduction

Hydroxycitric acid (HCA) is a derivative of citric acid naturally found in various tropical plants, most notably Garcinia cambogia and Hibiscus sabdariffa.[1] HCA and its corresponding lactone form have garnered significant interest in the scientific community, particularly for their potential applications in weight management and as metabolic regulators.[2][3] This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, physicochemical properties, and relevant experimental protocols for hydroxycitric acid and its lactones, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Stereoisomers

Hydroxycitric acid possesses two chiral centers, which gives rise to two pairs of diastereomers, resulting in a total of four stereoisomers.[4][5] These stereoisomers are:

-

(2S,3S)-hydroxycitric acid

-

(2R,3R)-hydroxycitric acid

-

(2S,3R)-hydroxycitric acid

-

(2R,3S)-hydroxycitric acid

Each of these stereoisomers can readily cyclize to form a corresponding γ-lactone.[2][4] The equilibrium between the open-chain acid and the lactone form is an important characteristic of these molecules.[1] The lactone of (2S,3S)-HCA is commonly known as Garcinia acid, found in Garcinia cambogia, while the lactone of (2S,3R)-HCA is known as Hibiscus acid, found in Hibiscus subdariffa.[6][7]

Physicochemical Properties

The quantitative data for hydroxycitric acid and its lactone form are summarized in the table below. It is important to note that HCA is typically found as a mixture of the acid and its lactone in solution.[4]

| Property | Hydroxycitric Acid (HCA) | This compound |

| Molecular Formula | C₆H₈O₈ | C₆H₆O₇ |

| Molar Mass | 208.12 g/mol | 190.11 g/mol [8][9] |

| IUPAC Name | 1,2-Dihydroxypropane-1,2,3-tricarboxylic acid | (2S,3S)-3-hydroxy-5-oxooxolane-2,3-dicarboxylic acid[8] |

| CAS Number | 6205-14-7 | 27750-13-6[8][9] |

| Synonyms | Hydroxycitrate | Garcinia Lactone, (-)-Hydroxycitric acid lactone[8] |

Biological Activity and Signaling Pathways

The different stereoisomers of HCA exhibit distinct biological activities. The (-)-hydroxycitric acid isomer, (2S,3S)-HCA, found in Garcinia species, is a competitive inhibitor of the enzyme ATP citrate lyase.[1][6] This enzyme is crucial for de novo lipogenesis, as it catalyzes the conversion of citrate to acetyl-CoA in the cytoplasm.[3][6] By inhibiting this step, (2S,3S)-HCA can reduce the synthesis of fatty acids and triglycerides.[6][10]

In contrast, the (2S,3R)-HCA isomer, isolated from Hibiscus, has been shown to inhibit pancreatic α-amylase and intestinal α-glucosidase, which are key enzymes in carbohydrate metabolism.[4][6]

Experimental Protocols

Extraction and Preparation from Natural Sources

A general protocol for the extraction and preparation of HCA and its salts from Garcinia cambogia fruit rinds involves the following steps:

-

Drying and Grinding : Dried fruit rinds are ground into a fine powder.

-

Aqueous Extraction : The powder is extracted with hot water. The ratio of plant material to water and the extraction time can be optimized.

-

Filtration and Clarification : The aqueous extract is filtered to remove solid residues.

-

Salt Preparation :

-

To prepare calcium hydroxycitrate, a solution of calcium hydroxide is added to the extract to precipitate the salt.

-

For potassium or sodium salts, the corresponding hydroxide solution is used, followed by the addition of alcohol to precipitate the salt.[11]

-

-

Lactone Preparation : To obtain HCA lactones, a solution of a hydroxycitrate salt (e.g., potassium hydroxycitrate) is passed through a strong cation exchange column. The eluate, containing the free acid which then converts to the lactone, is collected and concentrated.[11]

Analytical Methods

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for the analysis and quantification of HCA and its lactone.

-

Column : A reverse-phase C18 or a specialized column like RP amide C18 can be used.[6][11]

-

Mobile Phase : An acidic aqueous solution, such as 0.1% phosphoric acid (H₃PO₄), is commonly employed.[6]

-

Detection : UV detection at 210 nm is suitable for detecting organic acids like HCA.[6]

-

Sample Preparation : Culture broths or plant extracts are typically boiled, centrifuged, and filtered through a 0.20 µm syringe filter before injection.[6]

-

Observation : In a typical chromatogram, the lactone form of HCA elutes earlier than the open-chain nonlactone form.[6]

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): NMR and MS are used for structural identification and confirmation.

-

¹H-NMR can distinguish between the lactone and non-lactone forms. For example, in methyl esters of HCA, the methoxy protons of the lactone and non-lactone forms appear at different chemical shifts (3.70–3.90 ppm).[6]

-

Electrospray ionization mass spectrometry (ESI-MS) can identify the molecular ions corresponding to the HCA lactone and the non-lactone acid.[6]

Synthesis of Hydroxycitric Acid

Hydroxycitric acid can also be synthesized chemically from citric acid.[12] The process involves:

-

Dehydration : Citric acid is dehydrated, typically using sulfuric acid, to form aconitic acid.

-

Oxidation : The resulting aconitic acid is then oxidized to yield hydroxycitric acid.[12]

Conclusion

Hydroxycitric acid and its lactones are multifaceted molecules with significant stereochemical complexity and diverse biological activities. Understanding the distinct properties of each stereoisomer is critical for their application in research and development. The protocols for extraction from natural sources and the robust analytical methods available allow for precise quantification and characterization, which are essential for quality control and further investigation into their therapeutic potential. This guide provides a foundational resource for scientists and researchers working with these compounds.

References

- 1. Hydroxycitric acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C6H6O7 | CID 9991606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. This compound: Topics by Science.gov [science.gov]

- 11. ijpsonline.com [ijpsonline.com]

- 12. researchgate.net [researchgate.net]

natural sources and isolation of hydroxycitric acid lactone

An In-depth Technical Guide to the Natural Sources and Isolation of Hydroxycitric Acid Lactone

Introduction

Hydroxycitric acid (HCA) is a derivative of citric acid that has garnered significant interest in the fields of nutraceuticals and drug development, primarily for its potential role in weight management. HCA is a competitive inhibitor of the enzyme ATP citrate lyase, which is crucial for the synthesis of fatty acids.[1][2] In nature, HCA exists in equilibrium with its more stable, dehydrated form, this compound (HCA lactone). This guide provides a comprehensive overview of the primary natural sources of HCA and its lactone, detailed methodologies for its isolation and purification, and analytical techniques for its characterization and quantification. It is intended for researchers, scientists, and professionals involved in natural product chemistry and drug development.

Natural Sources of Hydroxycitric Acid and its Lactone

HCA and its lactone are predominantly found in the fruits of several tropical plants. The most commercially significant sources belong to the Garcinia genus, though other species have also been identified as viable sources.

Primary Sources:

-

Garcinia cambogia (Garcinia gummi-gutta) : Commonly known as Malabar tamarind, the dried fruit rind of this plant is the most widely used commercial source of HCA.[3][4][5] The rind contains a substantial amount of HCA, which is responsible for its characteristic sour taste.[4]

-

Garcinia indica : Known as "kokum," the fruit rinds of this species are also a rich source of (-)-hydroxycitric acid and its lactone.[2][3] Its HCA content is comparable to that of G. cambogia.[3]

-

Garcinia atroviridis : This species is another significant source of (-)-HCA.[2]

-

Hibiscus sabdariffa : The calyces of this plant, commonly known as roselle, are a potent source of the (2S,3R)-HCA diastereomer and its lactone.[3][6][7][8]

Secondary Sources:

-

Tamarindus indica L. (Tamarind) : The flesh of tamarind has been found to contain HCA.[9][10]

-

Garcinia binucao (Batuan) : Both the flesh and seeds of this fruit are potential sources of HCA.[9][10]

Data Presentation: HCA and HCA Lactone Content in Natural Sources

The following table summarizes the quantitative content of HCA and its lactone in various natural sources based on dry weight (DW).

| Plant Source | Plant Part | (-)-HCA Content (% w/w) | HCA Lactone Content (% w/w) | Total HCA + Lactone (% w/w) | Reference |

| Garcinia cambogia | Fruit Rind | 7.9% | 3.2% | 11.1% | [3] |

| Garcinia cambogia / G. indica | Fruit Rind | 1.7% - 16.3% | 3.5% - 20.7% | Not specified | [3] |

| Garcinia cambogia | Fruit Rind | Not specified | Not specified | NLT 12% | [11][12] |

| Hibiscus sabdariffa | Calyx | 9.15% | 16.7% | 25.85% | [8] |

| Tamarindus indica L. | Flesh | 3.73% (as g/100g FW) | Not specified | Not specified | [9][10] |

| Garcinia binucao | Flesh | 3.45% (as g/100g FW) | Not specified | Not specified | [9][10] |

| Garcinia binucao | Seeds | 1.24% (as g/100g FW) | Not specified | Not specified | [9][10] |

NLT: Not Less Than; FW: Fresh Weight

Isolation and Purification Methodologies

The isolation of HCA lactone is challenging because HCA is unstable and readily converts to its lactone form.[4] Most protocols involve an initial extraction of total HCA from the plant material, followed by purification and controlled conversion to the lactone.

General Isolation and Purification Workflow

The following diagram illustrates a typical workflow for the isolation of HCA lactone from Garcinia fruit rinds.

Caption: General workflow for HCA lactone isolation.

Experimental Protocol 1: Aqueous Extraction and Salt Precipitation from Garcinia Rind

This protocol is adapted from methods described for the extraction of HCA from Garcinia cambogia.[4][13]

-

Preparation : Use dried and chopped fruit rinds of Garcinia cambogia.

-

Extraction :

-

Concentration : Combine all aqueous extracts and concentrate under vacuum until the total dissolved solids level reaches approximately 50%.[4]

-

Precipitation of Calcium Hydroxycitrate :

-

Add a clear solution of calcium hydroxide (Ca(OH)₂) dropwise to the concentrated extract until the pH reaches 8.0.[4]

-

A precipitate of calcium hydroxycitrate will form.

-

Collect the precipitate by filtering under vacuum.

-

-

Washing and Drying :

Experimental Protocol 2: Preparation of HCA Lactone via Ion Exchange

This protocol describes the conversion of a soluble HCA salt (like potassium hydroxycitrate) into HCA lactone.

-

Preparation of Potassium Hydroxycitrate : Follow Protocol 1, but use a 10% potassium hydroxide (KOH) solution for neutralization instead of Ca(OH)₂. Separate the water-soluble potassium hydroxycitrate by adding alcohol to cause precipitation.[4]

-

Ion Exchange Chromatography :

-

Prepare a solution of the potassium hydroxycitrate salt in deionized water.

-

Pass this solution through a strong cation exchange column (e.g., Dowex 50W-X8 in H+ form). This step replaces the potassium ions with H+, forming free hydroxycitric acid.

-

-

Lactone Formation and Concentration :

-

Collect the eluate from the column. The acidic conditions favor the conversion of free HCA to its more stable lactone form.

-

Concentrate the collected eluate under reduced pressure.

-

The resulting concentrate will contain a mixture of free HCA and HCA lactone, with the lactone content being around 20-25%.[4] Further purification can be achieved through crystallization or preparative chromatography.

-

Analytical and Characterization Techniques

Accurate quantification and characterization are critical. Several analytical methods are employed for this purpose.

Experimental Protocol 3: Quantification by HPLC-UV

High-Performance Liquid Chromatography (HPLC) is a precise method for separating and quantifying both HCA and its lactone.

-

Sample Preparation :

-

Instrumentation and Conditions :

-

Quantification : Prepare a calibration curve using a certified reference standard of HCA or HCA lactone at various concentrations (e.g., 6.3 to 2000 µg/mL).[14] Calculate the concentration in the sample by comparing its peak area to the standard curve.

Experimental Protocol 4: Quantification by Spectrophotometry

This colorimetric method is useful for determining total HCA content.

-

Sample Preparation and Hydrolysis :

-

Prepare an aqueous extract of the plant material.

-

Since HCA lactones do not react with the colorimetric agent, they must first be converted to the free acid.[13] This is achieved by treating the sample with an alkali (e.g., NaOH) to open the lactone ring, followed by neutralization.

-

-

Color Reaction :

-

Measurement :

-

Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax), which is 467 nm.[13]

-

Quantify the HCA concentration by comparing the absorbance to a calibration curve prepared with a known HCA standard.

-

Data Presentation: Performance of Analytical Methods

| Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (r²) | Reference |

| LC-MS/MS | Rat Plasma | 3.9 ng/mL | 20.0 ng/mL | ≥ 0.99 | [16][17] |

| LC-MS/MS | Fetal Homogenate | 7.77 ng/g | 60.0 ng/g | ≥ 0.99 | [16][17] |

| HPLC-UV | G. cambogia Extract | Not specified | Not specified | Validated for 2-10 mg/mL | [3] |

| Spectrophotometry | Garcinia Fruits | Not specified | Not specified | Linear for 5-50 µg/mL | [13] |

Biochemical Mechanism of Action

The primary therapeutic interest in HCA stems from its role as a potent, competitive inhibitor of ATP citrate lyase. This enzyme catalyzes a key step in the lipogenesis pathway, converting citrate into acetyl-CoA, the primary building block for fatty acid synthesis.

Signaling Pathway: Inhibition of ATP Citrate Lyase by HCA

Caption: HCA inhibits lipogenesis via ATP citrate lyase.

By inhibiting this enzyme, HCA reduces the available pool of cytosolic acetyl-CoA, thereby limiting fatty acid synthesis and lipogenesis.[2] This mechanism is the basis for its investigation as a weight management agent.

References

- 1. Hydroxycitric acid - Wikipedia [en.wikipedia.org]

- 2. Chemistry and biochemistry of (-)-hydroxycitric acid from Garcinia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Garcinia cambogia Nutraceuticals in Relation to Its Hydroxy Citric Acid Level. A Comprehensive Review of Its Bioactive Production, Formulation, and Analysis with Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsonline.com [ijpsonline.com]

- 5. Hydroxycitric acid's therapeutic uses | Research Starters | EBSCO Research [ebsco.com]

- 6. Plant Growth Inhibitory Activity of Hibiscus sabdariffa Calyx and the Phytotoxicity of this compound [ugspace.ug.edu.gh]

- 7. allo-Hydroxycitric acid lactone | C6H6O7 | CID 6481826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. myfoodresearch.com [myfoodresearch.com]

- 10. Potential sources of anti-obesity compound – hydroxycitric acid among some of the underutilized fruits in the Philippines [agris.fao.org]

- 11. Garcinia cambogia [doi.usp.org]

- 12. Powdered Garcinia cambogia [doi.usp.org]

- 13. ijpsonline.com [ijpsonline.com]

- 14. myfoodresearch.com [myfoodresearch.com]

- 15. ijsdr.org [ijsdr.org]

- 16. Development and Validation of an Analytical Method to Quantitate Hydroxycitric Acid, the Key Constituent in Garcinia cambogia Extract, in Rodent Plasma and Fetus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

A Technical Guide to Hydroxycitric Acid Lactone: Physicochemical Properties and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Hydroxycitric acid (HCA), a natural compound primarily extracted from the fruit rinds of Garcinia cambogia, has garnered significant interest for its potential therapeutic applications, most notably in weight management. HCA exists in equilibrium with its less stable, cyclic form, (-)-hydroxycitric acid lactone (HCAL). This lactone is considered a prodrug, as it can convert to the active HCA form within the body.[1] Understanding the distinct physical and chemical properties of HCAL is crucial for its isolation, characterization, and formulation in pharmaceutical and nutraceutical applications. This technical guide provides an in-depth overview of the core physicochemical properties of HCAL, detailed experimental protocols for its analysis, and a visualization of its primary mechanism of action.

Physical and Chemical Properties

Hydroxycitric acid lactone is a white to off-white solid.[2] Due to its inherent instability and tendency to exist in equilibrium with hydroxycitric acid, especially in aqueous and acidic conditions, obtaining precise experimental values for some physical properties can be challenging.[1] The available quantitative data is summarized in the tables below.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₆O₇ | [2][3] |

| Molecular Weight | 190.11 g/mol | [2][3] |

| Appearance | White to off-white solid | [2] |

| Density (Predicted) | 1.976 g/cm³ | [4] |

| pKa (Predicted) | 2.40 ± 0.40 | [4] |

Solubility

| Solvent | Solubility | Notes | Source |

| DMSO | 250 mg/mL (1315.03 mM) | May require sonication | [4] |

| Aqueous/Acidic Solutions | Soluble, but exists in equilibrium with hydroxycitric acid | The lactone form is less stable and can be converted from HCA.[5] | [1] |

Mechanism of Action: Inhibition of ATP-Citrate Lyase

The primary biological activity of hydroxycitric acid, and by extension its lactone, is the competitive inhibition of the enzyme ATP-citrate lyase.[1][2][6][7] This cytosolic enzyme plays a critical role in cellular metabolism by catalyzing the conversion of citrate to acetyl-CoA, a fundamental building block for the synthesis of fatty acids and cholesterol.[8] By inhibiting this key step, HCA effectively reduces the pool of available acetyl-CoA for lipogenesis.

Figure 1. Inhibition of ATP-Citrate Lyase by this compound.

Experimental Protocols

Accurate quantification and characterization of this compound are essential for research and quality control. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are commonly employed for this purpose.

High-Performance Liquid Chromatography (HPLC) for HCAL Analysis

This protocol is adapted from methodologies described for the analysis of hydroxycitric acid and its lactone.[1][5][9][10]

Objective: To separate and quantify this compound in a sample.

Instrumentation:

-

HPLC System with UV detector

-

C18 RP-amide column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Data acquisition and processing software

Reagents:

-

HPLC grade water

-

Sodium sulfate

-

Sulfuric acid

-

Methanol (for sample preparation if needed)

-

This compound standard

Procedure:

-

Mobile Phase Preparation: Prepare a 0.1 M sodium sulfate solution in HPLC grade water. Adjust the pH to 2.1 with sulfuric acid. Filter the mobile phase through a 0.45 µm filter and sonicate to degas.

-

Standard Preparation: Accurately weigh a known amount of this compound standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve.

-

Sample Preparation:

-

For solid samples (e.g., plant extracts), perform an aqueous extraction. About 10 g of ground material can be extracted with 50 mL of water, potentially under pressure (e.g., 15 lbs/in²) for 20 minutes.[1] The extraction can be repeated to ensure complete recovery.

-

The extract may be decolorized with activated charcoal and filtered.

-

To remove pectinaceous material, the concentrated extract can be treated with ethanol and centrifuged. The supernatant is then concentrated.[1]

-

Dilute the final extract with the mobile phase to a suitable concentration for HPLC analysis.

-

-

Chromatographic Conditions:

-

Column: C18 RP-amide

-

Mobile Phase: 0.1 M Sodium Sulfate, pH 2.1

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 10-20 µL

-

Detection Wavelength: 210 nm

-

Run Time: Approximately 10-15 minutes (retention times for HCA lactone have been reported around 4.69 ± 0.28 min under similar conditions).[1]

-

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system. Identify the HCAL peak based on the retention time of the standard. Quantify the amount of HCAL in the sample by comparing the peak area with the calibration curve.

Experimental Workflow for HPLC Analysis

References

- 1. ijsdr.org [ijsdr.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C6H6O7 | CID 9991606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, (-)-(P) | 27750-13-6 [chemicalbook.com]

- 5. ijpsonline.com [ijpsonline.com]

- 6. (-)-Hydroxycitric acid lactone | ATP Citrate Lyase | TargetMol [targetmol.com]

- 7. Hydroxycitric acid - Wikipedia [en.wikipedia.org]

- 8. glpbio.com [glpbio.com]

- 9. researchgate.net [researchgate.net]

- 10. ijpsr.com [ijpsr.com]

A Technical Guide to Hydroxycitric Acid Lactone: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of hydroxycitric acid (HCA) lactone, tracing its journey from initial discovery to its current status as a molecule of significant interest in metabolic research and drug development. We will explore its history, chemical properties, and the key experimental methodologies used in its study, presenting quantitative data in a clear, comparative format and illustrating complex pathways and workflows.

Discovery and History: Unraveling a Natural Compound

The story of hydroxycitric acid (HCA) and its lactone begins in the mid-20th century with the investigation of the chemical constituents of plants from the Garcinia genus. The seminal work by Y. S. Lewis and S. Neelakantan in 1965 led to the identification of (-)-hydroxycitric acid as the principal acid in the fruit rinds of Garcinia cambogia[1][2]. This discovery was foundational, distinguishing HCA from the more common citric acid.

Subsequent research focused on the stereochemistry and various forms of HCA. A significant contribution came in 1969 from Boll et al., who investigated the absolute configuration of hydroxycitric acid lactones, including "Garcinia acid," providing crucial insights into their three-dimensional structure[3]. It was established that HCA, an alpha, beta dihydroxy tricarboxylic acid, is inherently unstable and readily converts into its more stable lactone form through an intramolecular esterification (dehydration) reaction, a process that can be facilitated by heat[4][5]. This equilibrium between the open-chain acid and the cyclic lactone is a critical aspect of its chemistry and biological activity.

Initially, HCA was sometimes misidentified as citric or tartaric acid[4]. However, detailed chemical and spectroscopic studies confirmed its unique structure[3]. The realization that the lactone form is a naturally occurring and easily formed derivative of HCA was pivotal for subsequent research into its isolation, characterization, and biological effects.

Chemical and Physical Properties

Hydroxycitric acid lactone, also known as Garcinia lactone, possesses distinct chemical and physical properties that are crucial for its handling, analysis, and understanding its biological role.

| Property | Value | Reference |

| Molecular Formula | C₆H₆O₇ | [6] |

| Molecular Weight | 190.11 g/mol | [6] |

| IUPAC Name | (2S,3S)-3-hydroxy-5-oxooxolane-2,3-dicarboxylic acid | [6] |

| CAS Number | 27750-13-6 | [6] |

| Appearance | Crystalline solid | [4] |

| Rf value (Paper Chromatography) | 0.45 (n-butanol:acetic acid:water, 4:1:5) | [3] |

Spectroscopic Data:

-

¹H-NMR (300 MHz, CDCl₃, methyl ester): Signals at 2.87 and 3.07 ppm (J = 17.5 Hz) and 5.11 ppm are characteristic of the lactone form of the Hibiscus-type HCA methyl ester[7].

-

FTIR (KBr, cm⁻¹): Key peaks for hydroxycitric acid include a strong, broad peak for the -OH group at 3448.10 cm⁻¹, C-H stretching of alkanes at 2924.15 & 2372.15 cm⁻¹, a C=O stretching peak for the carbonyl group at 1595.58 cm⁻¹, O-H bending of the carboxylic acid at 1420.28 cm⁻¹, and C-O stretching of the alcohol at 1151.21 and 1094.35 cm⁻¹[8].

Experimental Protocols

Isolation of this compound from Garcinia cambogia

This protocol outlines a common method for the extraction and conversion of HCA to its lactone form.

Methodology:

-

Extraction: Dried and powdered rinds of Garcinia cambogia (50 g) are refluxed with distilled water (300 mL) for 2 hours. This process is repeated three times to ensure complete extraction[4].

-

Filtration and Concentration: The combined aqueous extracts are filtered and concentrated under vacuum to about 50% total dissolved solids[4].

-

Salt Precipitation: The concentrated extract is neutralized to pH 8 with a 10% potassium hydroxide solution. The potassium hydroxycitrate is then precipitated by the addition of alcohol[4]. Alternatively, a clear solution of calcium hydroxide can be added to precipitate calcium hydroxycitrate[4].

-

Conversion to Lactone: A solution of the HCA salt (e.g., potassium hydroxycitrate) is passed through a strong cation exchange column (e.g., Dowex® 50WX8 Hydrogen form)[3]. This process removes the cation (K⁺ or Ca²⁺) and generates the free acid in solution.

-

Lactonization and Crystallization: The acidic eluate is collected and concentrated. Upon concentration, the less stable hydroxycitric acid spontaneously cyclizes to form the more stable lactone, which can then be crystallized[3].

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the separation and quantification of HCA and its lactone.

References

- 1. (−)-Hydroxycitric acid—the principal acid in the fruits of Garcinia cambogia desr. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. ijpsr.com [ijpsr.com]

- 4. ijpsonline.com [ijpsonline.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C6H6O7 | CID 9991606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. jchr.org [jchr.org]

An In-depth Technical Guide on Hydroxycitric Acid Lactone as an ATP-Citrate Lyase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATP-citrate lyase (ACLY) is a pivotal enzyme in cellular metabolism, linking carbohydrate breakdown to the synthesis of fatty acids and cholesterol. Its role in providing acetyl-CoA for these anabolic processes, as well as for histone acetylation, has made it a significant target in the development of therapeutics for metabolic disorders and various cancers. (-)-Hydroxycitric acid (HCA), a natural compound found in plants of the Garcinia genus, and its derivative, (-)-hydroxycitric acid lactone, are potent competitive inhibitors of ACLY. This technical guide provides a comprehensive overview of hydroxycitric acid lactone as an ACLY inhibitor, detailing its mechanism of action, quantitative inhibitory data, experimental protocols for assessing its activity, and its role within key cellular signaling pathways.

Introduction to ATP-Citrate Lyase (ACLY) and its Inhibition

ATP-citrate lyase is a cytosolic enzyme that catalyzes the conversion of citrate and Coenzyme A (CoA) into acetyl-CoA and oxaloacetate, a reaction coupled with the hydrolysis of ATP to ADP and inorganic phosphate (Pi). This process is a crucial step in de novo lipogenesis, providing the two-carbon units necessary for fatty acid and cholesterol biosynthesis.[1][2] Furthermore, the acetyl-CoA produced by ACLY is a key substrate for histone acetyltransferases (HATs), thereby linking cellular metabolic status to epigenetic regulation of gene expression.[3][4]

Given its central role, the inhibition of ACLY has emerged as a promising strategy for the treatment of diseases characterized by aberrant lipid metabolism and cellular proliferation, such as obesity, dyslipidemia, and cancer.[1][5] (-)-Hydroxycitric acid (HCA) is a well-characterized natural inhibitor of ACLY.[6] It exists in equilibrium with its more stable, cyclic form, (-)-hydroxycitric acid lactone.[7][8] The lactone form can act as a prodrug, converting to the active HCA form under physiological conditions.[9]

Mechanism of Action

(-)-Hydroxycitric acid acts as a competitive inhibitor of ATP-citrate lyase.[5][10] Its structural similarity to the enzyme's natural substrate, citrate, allows it to bind to the active site, thereby preventing the binding and cleavage of citrate. This competitive inhibition reduces the intracellular pool of acetyl-CoA, which in turn limits the substrates available for fatty acid synthesis and histone acetylation.[10]

Quantitative Inhibitory Data

While (-)-hydroxycitric acid is a known potent inhibitor of ACLY, specific IC50 and Ki values for its lactone form are not widely reported in publicly available literature. However, the inhibitory activity of the parent compound, (-)-hydroxycitric acid, has been characterized.

| Compound | Target | Inhibition Type | Ki Value | IC50 Value | Reference(s) |

| (-)-Hydroxycitric acid (HCA) | ATP-Citrate Lyase | Competitive | 3 µM | Not Widely Reported | [2] |

| SB-204990 (a synthetic lactone prodrug of an ACLY inhibitor) | ATP-Citrate Lyase | Not Specified | Not Widely Reported | 12 µM | [11][12] |

Note: The Ki value for HCA provides a benchmark for its high affinity for ACLY. The lactone form is expected to exhibit similar potency upon conversion to HCA.

Experimental Protocols

Spectrophotometric Assay for ACLY Inhibition (Coupled with Malate Dehydrogenase)

This assay indirectly measures ACLY activity by quantifying the production of oxaloacetate, which is then reduced by malate dehydrogenase (MDH) in the presence of NADH. The oxidation of NADH to NAD+ leads to a decrease in absorbance at 340 nm, which is proportional to the ACLY activity.

Materials:

-

Purified recombinant human ATP-citrate lyase (ACLY)

-

(-)-Hydroxycitric acid lactone (or HCA)

-

Assay Buffer: 100 mM Potassium Phosphate, pH 7.4

-

Citrate solution

-

ATP solution

-

Coenzyme A (CoA) solution

-

MgCl₂ solution

-

Dithiothreitol (DTT)

-

Malate Dehydrogenase (MDH) enzyme

-

NADH solution

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare Reagent Mix: In a microcentrifuge tube, prepare a reaction mixture containing Assay Buffer, citrate, ATP, CoA, MgCl₂, DTT, MDH, and NADH at their final desired concentrations. Keep on ice.

-

Inhibitor Preparation: Prepare serial dilutions of (-)-hydroxycitric acid lactone in the Assay Buffer.

-

Assay Setup: To each well of the 96-well plate, add the desired volume of the inhibitor dilution (or buffer for the control).

-

Enzyme Addition: Add a pre-determined amount of purified ACLY enzyme to each well to initiate the reaction. The final volume in each well should be consistent.

-

Kinetic Measurement: Immediately place the plate in the spectrophotometer pre-set to 25°C or 37°C. Measure the decrease in absorbance at 340 nm every minute for a period of 10-30 minutes.

-

Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of the inhibitor. Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.

Direct Homogeneous Assay for ACLY Activity (Radiochemical)

This method directly measures the product of the ACLY reaction, acetyl-CoA, using radiolabeled [¹⁴C]citrate.

Materials:

-

Purified recombinant human ACLY

-

(-)-Hydroxycitric acid lactone

-

Assay Buffer: 87 mM Tris, pH 8.0, 20 µM MgCl₂, 10 mM KCl, 10 mM DTT

-

[¹⁴C]citrate

-

ATP solution

-

CoA solution

-

EDTA solution (for quenching the reaction)

-

MicroScint-O scintillation cocktail

-

384-well plate

-

Liquid scintillation counter

Procedure:

-

Reaction Setup: In a 384-well plate, combine the Assay Buffer, ATP, CoA, and [¹⁴C]citrate with varying concentrations of the (-)-hydroxycitric acid lactone.

-

Enzyme Addition: Initiate the reaction by adding purified ACLY enzyme to each well.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 3 hours).

-

Reaction Quenching: Stop the reaction by adding a small volume of concentrated EDTA solution to each well.

-

Scintillation Counting: Add MicroScint-O to each well and incubate at room temperature with gentle shaking to allow for the specific detection of [¹⁴C]acetyl-CoA.

-

Data Acquisition: Measure the radioactive signal in a liquid scintillation counter.

-

Data Analysis: Determine the level of ACLY inhibition based on the reduction in the radioactive signal in the presence of the inhibitor compared to the control.

Signaling Pathways and Logical Relationships

ACLY in the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. Akt, a key component of this pathway, can directly phosphorylate and activate ACLY.[13] This activation enhances the production of acetyl-CoA, which fuels de novo fatty acid synthesis to support the increased membrane biosynthesis required for rapidly dividing cancer cells.[13][14]

Caption: ACLY activation by the PI3K/Akt/mTOR pathway.

Experimental Workflow for ACLY Inhibition Assay

The following diagram illustrates the general workflow for determining the inhibitory potential of a compound like this compound on ACLY activity using a spectrophotometric method.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of Flavonoids as Novel Inhibitors of ATP Citrate Lyase: Structure–Activity Relationship and Inhibition Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Hydroxycitric acid reverses tamoxifen resistance through inhibition of ATP citrate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijpsonline.com [ijpsonline.com]

- 8. researchgate.net [researchgate.net]

- 9. ijsdr.org [ijsdr.org]

- 10. A clinical and computational study on anti-obesity effects of hydroxycitric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. mdpi.com [mdpi.com]

- 13. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Enzymatic Synthesis of Hydroxycitric Acid Lactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxycitric acid (HCA), a potent inhibitor of ATP citrate lyase, and its corresponding lactone are compounds of significant interest in the pharmaceutical and nutraceutical industries, primarily for their potential applications in weight management. While HCA is naturally abundant in plants like Garcinia cambogia and Hibiscus sabdariffa, its extraction and purification can be challenging, leading to explorations into microbial fermentation as a viable production alternative. This technical guide provides an in-depth overview of the enzymatic synthesis of hydroxycitric acid, which exists in equilibrium with its lactone form. The document details the microbial production of HCA, outlines relevant experimental protocols, and presents key data in a structured format. Furthermore, it includes diagrams of the pertinent biochemical pathways and experimental workflows to facilitate a comprehensive understanding of the synthesis process.

Introduction

(-)-Hydroxycitric acid [(-)-HCA] is the principal acid found in the fruit rinds of Garcinia cambogia, Garcinia indica, and Garcinia atroviridis.[1] It is a potent inhibitor of ATP citrate lyase, an enzyme that catalyzes the cleavage of citrate to oxaloacetate and acetyl-CoA.[1][2] This inhibition limits the availability of acetyl-CoA, a crucial building block for fatty acid synthesis.[1][3][4] As a result, HCA has been extensively studied for its role in suppressing fatty acid synthesis, reducing food intake, and promoting weight loss.[1][5]

Hydroxycitric acid can exist in equilibrium with its more stable lactone form, particularly under aqueous or acidic conditions.[5] This lactone is considered a pro-drug, as it can convert back to the active HCA form within the body.[5] The limited availability of HCA from natural sources, which is dependent on geographical location and seasonal variations, has spurred research into alternative production methods, with a significant focus on microbial fermentation.[2][6]

Microbial Production of Hydroxycitric Acid

The direct enzymatic synthesis of hydroxycitric acid lactone is not extensively documented in scientific literature. Instead, the focus has been on the microbial production of hydroxycitric acid, which can then be converted to its lactone. Several microorganisms have been identified as producers of HCA, offering a potential alternative to plant extraction.

Screening and Identification of HCA-Producing Microorganisms

Researchers have successfully screened various microorganisms for their ability to produce HCA. Notably, two strains, Streptomyces sp. U121 and Bacillus megaterium G45C, have been identified as producers of Hibiscus-type HCA ((2S,3R)-HCA).[2] The identification and quantification of HCA in culture broths are typically performed using High-Performance Liquid Chromatography (HPLC).[2]

Experimental Protocols

Microbial Fermentation for HCA Production

This protocol is based on the methodology for screening and cultivating HCA-producing microorganisms.

Objective: To cultivate Streptomyces sp. U121 and Bacillus megaterium G45C for the production of hydroxycitric acid.

Materials:

-

Streptomyces sp. U121 or Bacillus megaterium G45C culture

-

Screening medium (specific composition may vary, but generally contains a carbon source like a possible HCA precursor)

-

Production medium

-

Shaker incubator

-

Centrifuge

-

HPLC system for analysis

Procedure:

-

Inoculation: Inoculate 5 ml of screening medium in a 30-ml test tube with a colony of the selected microorganism.

-

Incubation: Incubate the culture on a rotary shaker at 30°C for 72 hours.

-

Cell Separation: After incubation, centrifuge the 2-liter culture broth at 5000 x g to remove microbial cells.

-

Citrate Removal: Add 5g of calcium carbonate to the supernatant to precipitate and remove excess citrate.

-

Extraction and Analysis: The supernatant can then be further processed for HCA extraction and analyzed by HPLC.

HPLC Analysis of Hydroxycitric Acid and its Lactone

Objective: To quantify the concentration of HCA and its lactone in a sample.

Instrumentation:

-

HPLC system with a UV detector

Chromatographic Conditions:

-

Column: ODS (Octadecylsilane) column

-

Mobile Phase: A suitable buffer system, for example, 50 mM sodium phosphate buffer at pH 7, can provide baseline resolution for organic acids.

-

Detection: UV absorbance at 210 nm.[7]

-

Flow Rate: As per column specifications, e.g., 5.0 ml/min for a preparative system.[7]

Observation:

-

Under these conditions, HCA and its lactone will have distinct retention times, allowing for their separation and quantification. For instance, the lactone form often elutes earlier than the non-lactone (acid) form.[7]

Data Presentation

Table 1: HPLC Retention Times of HCA and its Lactone

| Compound | Retention Time (minutes) |

| HCA Lactone | 9.30 |

| HCA (Non-lactone) | 10.20 |

Data adapted from studies on HPLC analysis of HCA stereoisomers.[7]

Visualization of Pathways and Workflows

Biochemical Pathway: Inhibition of ATP Citrate Lyase by HCA

Caption: Inhibition of ATP Citrate Lyase by Hydroxycitric Acid.

Experimental Workflow: Microbial Production and Analysis of HCA

Caption: Workflow for Microbial HCA Production and Analysis.

Conclusion

The enzymatic synthesis of hydroxycitric acid via microbial fermentation presents a promising and sustainable alternative to traditional plant-based extraction methods. While the direct enzymatic conversion of HCA to its lactone is not a primary focus in the current body of research, understanding the microbial production of the acid is crucial. The methodologies outlined in this guide, from microbial cultivation to HPLC analysis, provide a foundational framework for researchers and drug development professionals. Further research into optimizing fermentation conditions and exploring novel microbial strains could significantly enhance the yield and efficiency of HCA production, thereby meeting the growing demand for this valuable compound in various health and wellness applications.

References

- 1. Chemistry and biochemistry of (-)-hydroxycitric acid from Garcinia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Production of hydroxycitric acid by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. (-)-Hydroxycitric acid lactone | ATP Citrate Lyase | TargetMol [targetmol.com]

- 5. ijsdr.org [ijsdr.org]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

Spectroscopic Analysis of Hydroxycitric Acid Lactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectroscopic techniques used for the analysis of hydroxycitric acid lactone, a molecule of significant interest in the fields of biochemistry and pharmacology. Hydroxycitric acid (HCA), the parent compound, is a derivative of citric acid found in various tropical plants, notably Garcinia cambogia.[1] As a γ-hydroxy acid, HCA readily undergoes intramolecular cyclization to form its corresponding lactone.[2][3] This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy in the structural elucidation and quantification of this compound.

Structural Overview

Hydroxycitric acid possesses two asymmetric centers, leading to the possibility of four stereoisomers.[2] The lactone form arises from the intramolecular esterification between the hydroxyl group at the γ-carbon and one of the carboxylic acid groups. The absolute configurations of the hydroxycitric acid lactones from Garcinia and Hibiscus have been determined as (2S, 3R)- and (2S, 3S)-2-hydroxycitric acid-2,5-lactone, respectively.[2]

Spectroscopic Data and Analysis

The following sections present a summary of the key spectroscopic data for this compound, organized by technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about its chemical structure.

Table 1: ¹H NMR Spectral Data for (-)-Hydroxycitric Acid Lactone

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| H-α | 5.15 | singlet | - | [2] |

| H-γ (AB quartet) | 2.53 and 2.74 | quartet | 17.1 | [2] |

| H-2 | 5.00 | singlet | - | [4] |

| H-4 (doublets) | 2.92 and 3.29 | doublet | 18.0 | [4] |

Table 2: ¹³C NMR Spectral Data for this compound (Predicted)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (lactone) | ~175-180 |

| C=O (acid) | ~170-175 |

| C-O (lactone ring) | ~80-90 |

| C-OH | ~70-75 |

| CH₂ | ~35-45 |

Note: Predicted values are based on typical chemical shifts for similar functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (-)-hydroxycitric acid lactone shows characteristic absorption bands.

Table 3: IR Spectral Data for (-)-Hydroxycitric Acid Lactone

| Wavenumber (cm⁻¹) | Functional Group | Description | Reference |

| 3448.10 | -OH | Strong, Broad peak (O-H stretching) | [5] |

| 3200 | -OH | O-H stretching | [2] |

| 2924.15 & 2372.15 | C-H | C-H stretching of Alkane | [5] |

| 1760 | C=O | Carbonyl stretching (γ-lactone) | [2] |

| 1680 | C=O | Carbonyl stretching (carboxylic acid) | [2] |

| 1595.58 | C=O | Carbonyl stretching | [5] |

| 1420.28 | O-H | O-H bending of carboxylic acid | [5] |

| 1151.21 and 1094.35 | C-O | C-O stretching of Alcohol | [5] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molar mass of this compound is 190.106 g/mol .[2]

Table 4: Mass Spectrometry Data for this compound

| m/z Value | Interpretation | Reference |

| 208.1012 [M+] | Molecular ion peak for hydroxycitric acid (C₆H₈O₈) | [5] |

| 553 | Derivatized HCA for GC/MS analysis | [6] |

| 207→217 | Transitions monitored for HCA in LC-MS/MS | [7] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is often used for quantitative analysis. Hydroxycitric acid has an absorption maximum at 210 nm.[8] In some methods, a colorimetric reaction is employed, with the resulting complex showing a λmax at 467 nm or 485 nm.[9][10][11]

Experimental Protocols

This section outlines the general methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve the isolated and purified this compound in a suitable deuterated solvent (e.g., D₂O, CDCl₃).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 200 MHz, 300MHz, or 500 MHz) is used.[5][12][13]

-

Data Acquisition: Record ¹H and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed for complete structural assignment.

-

Data Analysis: Process the spectra to determine chemical shifts, coupling constants, and multiplicities.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried sample with potassium bromide and pressing it into a disk.[5]

-

Instrumentation: An FT-IR spectrometer is used.

-

Data Acquisition: Record the IR spectrum in the region of 4000-400 cm⁻¹.[5]

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

-

Sample Preparation: The sample can be introduced directly or after derivatization (e.g., silylation for GC-MS). For LC-MS, the sample is dissolved in a suitable solvent.

-

Instrumentation: Various mass spectrometers can be used, including GC-MS, LC-MS, and LC-MS/MS.[6][7][14]

-

Data Acquisition: Acquire the mass spectrum, monitoring for the molecular ion and characteristic fragment ions.

-

Data Analysis: Determine the molecular weight and analyze the fragmentation pattern to confirm the structure.

UV-Visible Spectroscopy

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., water, or a specific buffer for colorimetric assays).[5][9]

-

Instrumentation: A double beam UV-Vis spectrophotometer is used.

-

Data Acquisition: Scan the sample over a wavelength range (e.g., 200-800 nm) to determine the λmax.[5] For quantitative analysis, measure the absorbance at the λmax.

-

Data Analysis: Use a calibration curve to determine the concentration of this compound in the sample.

Diagrams

Logical Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of this compound.

Equilibrium between Hydroxycitric Acid and its Lactone

Caption: Chemical equilibrium between hydroxycitric acid and its lactone form.

References

- 1. Hydroxycitric acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. jchr.org [jchr.org]

- 6. Gas chromatography/mass spectrometry method to quantify blood hydroxycitrate concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and Validation of an Analytical Method to Quantitate Hydroxycitric Acid, the Key Constituent in Garcinia cambogia Extract, in Rodent Plasma and Fetus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ijpsonline.com [ijpsonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Spectrophotometric Determination Of Hydroxy Citric Acid | Semantic Scholar [semanticscholar.org]

- 12. Human Metabolome Database: 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0259498) [hmdb.ca]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Hydroxycitric Acid Lactone using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note provides a detailed methodology for the quantification of hydroxycitric acid (HCA) and its lactone form using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. Hydroxycitric acid, a key active compound found in plants of the Garcinia genus, is of significant interest in the pharmaceutical and nutraceutical industries for its potential role in weight management. Due to the equilibrium between the acid and its lactone form, a robust and reliable analytical method is crucial for accurate quantification. This document outlines the necessary instrumentation, reagents, sample preparation protocols, and chromatographic conditions. It also includes a summary of method validation parameters to ensure accuracy and precision, making it suitable for researchers, scientists, and professionals in drug development.

Introduction

(-)-Hydroxycitric acid (HCA) is a naturally occurring alpha, beta-dihydroxy tricarboxylic acid found predominantly in the fruit rinds of Garcinia species, such as Garcinia cambogia and Garcinia indica. HCA is a known inhibitor of ATP-citrate lyase, an enzyme involved in fatty acid synthesis. This mechanism has made HCA a popular ingredient in dietary supplements aimed at weight loss. In aqueous solutions and under certain pH conditions, HCA can readily convert to its more stable lactone form.[1] The lactone may act as a pro-drug, converting back to the active HCA form in the body.[2] Therefore, the ability to accurately quantify both HCA and its lactone is essential for quality control of raw materials and finished products, as well as for pharmacokinetic and metabolic studies.

This application note details a validated RP-HPLC method for the simultaneous determination of HCA and its lactone. The method is simple, accurate, and reproducible, making it suitable for routine analysis.

Experimental Workflow

Caption: Experimental workflow for HCA lactone quantification.

I. Experimental Protocols

Instrumentation and Materials

-

HPLC System: An Agilent 1260 Infinity Series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a multi-wavelength (MWD) or photodiode array (PDA) detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used. An RP-amide C18 column can also be employed for optimal separation of organic acids.[1]

-

Software: OpenLab CDS (ChemStation Edition) or equivalent chromatography data station.

-

Chemicals and Reagents:

-

(-)-Hydroxycitric acid standard (or a salt thereof, such as potassium or calcium hydroxycitrate)

-

HPLC grade water

-

HPLC grade methanol or acetonitrile

-

Sulfuric acid (H₂SO₄) or Orthophosphoric acid (H₃PO₄), analytical grade

-

Sodium sulfate (Na₂SO₄), analytical grade

-

-

Filters: 0.45 µm or 0.22 µm syringe filters for sample and mobile phase filtration.

Preparation of Standard Solutions

-

Primary Stock Solution (e.g., 1000 ppm HCA):

-

Accurately weigh an appropriate amount of (-)-hydroxycitrate salt standard. Note: If using a salt, correct for the molecular weight to determine the actual HCA concentration. For example, (-)-calcium hydroxycitrate contains approximately 0.70 mg of HCA per mg of material.[3]

-

Dissolve the standard in HPLC grade water in a volumetric flask to achieve the desired concentration.

-

Sonicate for 10-15 minutes to ensure complete dissolution.

-

-

Working Standard Solutions:

-

Prepare a series of working standards by serially diluting the primary stock solution with HPLC grade water. A typical calibration range is 20-100 ppm.[4]

-

Filter each working standard through a 0.45 µm syringe filter before injection.

-

Preparation of Sample Solutions (from Garcinia Fruit Rinds)

-

Extraction:

-

Purification:

-

Filter the extract using Whatman No. 1 filter paper.

-

For aqueous extracts, decolorize with activated charcoal and filter again.[2]

-

Concentrate the filtrate using a rotary evaporator under reduced pressure.

-

To remove pectinaceous materials, add ethanol to the concentrated aqueous extract, which will cause precipitation. Centrifuge the mixture and collect the supernatant.[2]

-

-

Final Sample Preparation:

-

Evaporate the supernatant to dryness and reconstitute a known amount of the residue in a specific volume of HPLC grade water.

-

Filter the final sample solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

-

II. Chromatographic Conditions

The following table summarizes typical HPLC conditions for the analysis of HCA and its lactone. Method 1 is a simple isocratic method, while Method 2 is suitable for more complex matrices.

| Parameter | Method 1 | Method 2 |

| Mobile Phase | 0.05 M Sodium Sulfate (Na₂SO₄), pH adjusted to 2.3 with H₂SO₄[6] | Isocratic solvent system with 30% H₃PO₄ diluted 1:9 in water (pH 2.89) and Methanol[4] |

| Column | Agilent TC-C18 (250 mm x 4.6 mm, 5 µm)[6] | C18 RP Column (150 mm x 4.6 mm)[7] |

| Flow Rate | 1.0 mL/min[6] | 0.4 mL/min[4] |

| Detection Wavelength | 210 nm[5][6][7] | 210 nm[4][5][7] |

| Injection Volume | 10 µL[6] | 20 µL |

| Column Temperature | Ambient or 30°C | 30°C |

| Run Time | ~10 minutes | ~10 minutes |

III. Data Presentation and Analysis

System Suitability

Before sample analysis, the system suitability should be verified by making at least five replicate injections of a standard solution. The relative standard deviation (RSD) for the peak area of HCA should be not more than 2.0%.[5]

Calibration and Quantification

-

Inject the series of working standard solutions.

-

Generate a calibration curve by plotting the peak area of HCA against the known concentration of each standard.

-

Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

-

Inject the prepared sample solutions.

-

The concentration of HCA and its lactone in the sample is calculated using the regression equation from the calibration curve. The lactone peak can be identified based on its retention time relative to the HCA peak.[4][7]

Summary of Quantitative Data

The following table presents typical method validation parameters compiled from various sources.

| Parameter | Result | Reference |

| Linearity Range | 20 - 100 ppm | [4] |

| Correlation Coefficient (r²) | > 0.999 | [4] |

| Limit of Detection (LOD) | 5.0 ppm | [4] |

| Limit of Quantification (LOQ) | 7.5 ppm | [4] |

| Accuracy (Recovery) | 99.87 - 100.10% | [4] |

| Precision (RSD) | < 2.0% | [5] |

| Retention Times | HCA Lactone: ~4.7 min; HCA: ~5.0 min | [2] |

IV. Conclusion

The HPLC method described in this application note is a reliable and accurate approach for the quantification of hydroxycitric acid and its lactone. The provided experimental protocols for standard and sample preparation, along with the specified chromatographic conditions, offer a solid foundation for routine quality control and research applications. Adherence to the method validation parameters will ensure the generation of high-quality, reproducible data for professionals in the pharmaceutical and nutraceutical fields.

References

- 1. ijpsonline.com [ijpsonline.com]

- 2. ijsdr.org [ijsdr.org]

- 3. Development and Validation of an Analytical Method to Quantitate Hydroxycitric Acid, the Key Constituent in Garcinia cambogia Extract, in Rodent Plasma and Fetus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tsijournals.com [tsijournals.com]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. ijpsr.com [ijpsr.com]

Application Notes and Protocols for LC-MS/MS Analysis of Hydroxycitric Acid Lactone in Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxycitric acid (HCA), a key active constituent of the Garcinia cambogia fruit, is a widely studied compound in the context of weight management and metabolic health. In biological matrices and under certain solution conditions, HCA can exist in equilibrium with its corresponding lactone form. The interconversion between these two forms necessitates robust analytical methods capable of their individual quantification to accurately understand the pharmacokinetics and metabolic effects of HCA administration. This document provides detailed application notes and protocols for the analysis of hydroxycitric acid lactone in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Principle of the Method

The analytical approach involves the extraction of hydroxycitric acid and its lactone from plasma samples, followed by chromatographic separation and subsequent detection and quantification by tandem mass spectrometry. The methods detailed below are based on established protocols for HCA analysis and include proposed parameters for the specific quantification of the lactone form.[1][2][3][4]

Experimental Protocols

Method 1: Protein Precipitation

This protocol is adapted from a validated method for the analysis of HCA in rat and human plasma.[2][3][4]

1. Sample Preparation: a. To 100 µL of plasma sample in a microcentrifuge tube, add 400 µL of acetonitrile (containing the internal standard, if available). b. Vortex the mixture for 1 minute to precipitate proteins. c. Centrifuge the sample at 12,000 rpm for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

-

LC System: UPLC/HPLC system

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for good retention of these polar analytes. A C18 column can also be used.[2]

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A gradient elution is typically used to ensure good separation. An example gradient is:

- 0-1 min: 95% B

- 1-3 min: 95% to 20% B

- 3-4 min: 20% B

- 4-4.1 min: 20% to 95% B

- 4.1-5 min: 95% B

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5-10 µL

3. Mass Spectrometric Conditions:

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

-

Multiple Reaction Monitoring (MRM) Transitions:

- Hydroxycitric Acid: m/z 207 → 129 (quantifier), 207 → 85 (qualifier)

- Proposed for this compound: m/z 189 → 129 (quantifier), 189 → 85 (qualifier) - Note: These transitions are proposed based on the structure of the lactone and may require optimization.

-

Collision Energy and other MS parameters: These will need to be optimized for the specific instrument used.

Method 2: Ultrafiltration